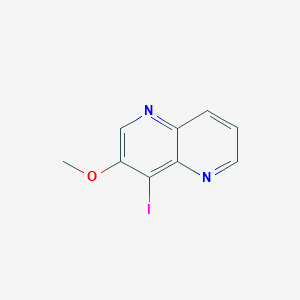

4-Iodo-3-methoxy-1,5-naphthyridine

Description

BenchChem offers high-quality 4-Iodo-3-methoxy-1,5-naphthyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Iodo-3-methoxy-1,5-naphthyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-methoxy-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2O/c1-13-7-5-12-6-3-2-4-11-9(6)8(7)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULFYCCJHFTAJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C2C=CC=NC2=C1I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679119 | |

| Record name | 4-Iodo-3-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261365-88-1 | |

| Record name | 1,5-Naphthyridine, 4-iodo-3-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261365-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Iodo-3-methoxy-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Utility of 4-Iodo-3-methoxy-1,5-naphthyridine in Modern Drug Discovery: A Technical Guide

Introduction: The 1,5-Naphthyridine Scaffold and the Untapped Potential of a Key Intermediate

The 1,5-naphthyridine core is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of therapeutic potential, including antiproliferative, antibacterial, antiviral, and anti-inflammatory properties.[2] The strategic functionalization of the 1,5-naphthyridine ring system is paramount to modulating its pharmacological profile. In this context, 4-Iodo-3-methoxy-1,5-naphthyridine (CAS No. 1261365-88-1) emerges as a highly valuable, yet under-documented, synthetic intermediate. Its unique substitution pattern—a methoxy group at the 3-position and an iodine atom at the 4-position—offers a confluence of electronic and steric properties that can be strategically exploited in the synthesis of novel drug candidates.

This technical guide provides an in-depth analysis of 4-Iodo-3-methoxy-1,5-naphthyridine, offering insights into its synthesis, physicochemical properties, and, most critically, its application as a versatile building block in drug discovery. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development who seek to leverage advanced heterocyclic intermediates for the creation of next-generation therapeutics.

Physicochemical Properties: A Computational and Comparative Analysis

| Property | Predicted Value | Method/Source |

| Molecular Formula | C₉H₇IN₂O | - |

| Molecular Weight | 286.07 g/mol | - |

| XlogP | 2.5 | Computational Prediction[3] |

| Hydrogen Bond Donors | 0 | Computational Prediction[3] |

| Hydrogen Bond Acceptors | 3 | Computational Prediction[3] |

| Rotatable Bonds | 1 | Computational Prediction[3] |

| Topological Polar Surface Area | 35.0 Ų | Computational Prediction[3] |

These properties suggest that 4-Iodo-3-methoxy-1,5-naphthyridine possesses favorable drug-like characteristics, aligning with Lipinski's Rule of Five and indicating good potential for oral bioavailability in derived compounds.[4]

Synthesis of 4-Iodo-3-methoxy-1,5-naphthyridine: A Plausible and Referenced Approach

Although a specific, peer-reviewed synthesis for 4-Iodo-3-methoxy-1,5-naphthyridine is not prominently published, a logical and efficient synthetic route can be devised based on established methodologies for the synthesis of substituted 1,5-naphthyridines. The proposed pathway commences with the well-established Gould-Jacobs reaction to construct the core heterocyclic system, followed by functional group manipulations.

Caption: Proposed synthetic workflow for 4-Iodo-3-methoxy-1,5-naphthyridine.

Experimental Protocol:

Step 1: Synthesis of 4-Hydroxy-3-methoxy-1,5-naphthyridine

This step employs a modified Gould-Jacobs reaction, a robust method for constructing the 4-hydroxy-1,5-naphthyridine core.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-amino-4-methoxypyridine (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

-

Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction progress can be monitored by TLC.

-

Cyclization: To the resulting intermediate, add a high-boiling point solvent such as Dowtherm A. Heat the mixture to 240-250 °C for 30-60 minutes to induce thermal cyclization.

-

Workup and Isolation: Cool the reaction mixture to room temperature. The precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol or diethyl ether) to remove impurities, and dried under vacuum to yield 4-hydroxy-3-methoxy-1,5-naphthyridine.

Step 2: Synthesis of 4-Chloro-3-methoxy-1,5-naphthyridine

The hydroxyl group at the 4-position is converted to a more reactive chloro group.

-

Reaction Setup: To a flask containing 4-hydroxy-3-methoxy-1,5-naphthyridine (1.0 eq), add phosphorus oxychloride (POCl₃) (5-10 eq) in excess.

-

Chlorination: Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours.

-

Workup and Isolation: After cooling, carefully quench the excess POCl₃ by slowly adding the reaction mixture to crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms. Filter the solid, wash with water, and dry to obtain 4-chloro-3-methoxy-1,5-naphthyridine.

Step 3: Synthesis of 4-Iodo-3-methoxy-1,5-naphthyridine

A Finkelstein reaction is employed to exchange the chloro substituent for an iodo group.

-

Reaction Setup: Dissolve 4-chloro-3-methoxy-1,5-naphthyridine (1.0 eq) in acetone. Add sodium iodide (NaI) (2-3 eq).

-

Halogen Exchange: Heat the mixture to reflux for 12-24 hours. The progress of the reaction can be monitored by the precipitation of sodium chloride.

-

Workup and Isolation: Cool the reaction mixture and remove the precipitated NaCl by filtration. Evaporate the acetone under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 4-Iodo-3-methoxy-1,5-naphthyridine.

Strategic Applications in Drug Discovery: A Gateway to Novel Chemical Space

The true value of 4-Iodo-3-methoxy-1,5-naphthyridine lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. The presence of the iodo group at the 4-position is particularly advantageous, as it serves as a highly efficient handle for various palladium-catalyzed cross-coupling reactions.[6]

Caption: Key cross-coupling reactions utilizing 4-Iodo-3-methoxy-1,5-naphthyridine.

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. By reacting 4-Iodo-3-methoxy-1,5-naphthyridine with a wide range of commercially available boronic acids or esters, diverse aryl and heteroaryl substituents can be introduced at the 4-position. This allows for the exploration of structure-activity relationships (SAR) by modifying steric and electronic properties, which is crucial for optimizing target engagement and pharmacokinetic profiles.

Sonogashira Coupling: Installation of Alkynyl Groups

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides. This introduces a linear and rigid alkynyl moiety, which can act as a linker to other pharmacophores or engage in specific interactions within a biological target. The resulting alkynes can also be further elaborated into other functional groups.

Buchwald-Hartwig Amination: Synthesis of 4-Amino Derivatives

The introduction of substituted amino groups at the 4-position can significantly impact the biological activity and physicochemical properties of the 1,5-naphthyridine scaffold. The Buchwald-Hartwig amination allows for the formation of C-N bonds with a broad range of primary and secondary amines, providing access to a diverse library of 4-amino-3-methoxy-1,5-naphthyridine derivatives.

Heck Coupling: Formation of Alkenyl Derivatives

The Heck reaction enables the formation of carbon-carbon bonds between the iodo-naphthyridine and various alkenes. This introduces alkenyl substituents that can serve as conformational constraints or as handles for further chemical transformations.

Conclusion: A Key Building Block for Future Discoveries

4-Iodo-3-methoxy-1,5-naphthyridine is a strategically important, yet underexplored, intermediate in medicinal chemistry. Its well-defined structure, combined with the versatility of the iodo functional group for cross-coupling reactions, positions it as a valuable starting material for the synthesis of novel 1,5-naphthyridine derivatives. The plausible and scalable synthetic route outlined in this guide, along with the diverse applications in modern synthetic methodology, underscores its potential to unlock new areas of chemical space in the quest for innovative therapeutics. As the demand for novel heterocyclic scaffolds continues to grow, the strategic application of intermediates like 4-Iodo-3-methoxy-1,5-naphthyridine will be instrumental in driving the next wave of drug discovery.

References

-

Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3438. Available at: [Link]

-

Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[1][7]naphthyridine-3-carbonitriles. Tetrahedron Letters, 122, 154447. Available at: [Link]

-

Taylor & Francis Online (2024). One pot synthesis of 4-iodo-3-phenylbenzo[b][1][8]naphthyridine via imino iodization-cyclization of alkynylquinoline-3-carbaldehydes. Synthetic Communications. Available at: [Link]

-

Masdeu, C., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. Available at: [Link]

- Google Patents (2008). Production and conditioning of synthesis gas obtained from biomass.

-

ResearchGate (2009). Prediction of Physicochemical Properties. Available at: [Link]

-

Queiroz, M-J. R. P., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(3), 543. Available at: [Link]

-

Krasavin, M., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC. Available at: [Link]

-

ResearchGate (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available at: [Link]

-

ScienceDirect (2023). Development of methodologies for synthesis of 4-hydroxy-[1][7]naphthyridine-3-carbonitriles. Available at: [Link]

-

MDPI (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available at: [Link]

-

Semantic Scholar (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Available at: [Link]

-

MDPI (2022). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Available at: [Link]

-

ResearchGate (2023). The prediction of physicochemical properties of four compounds, based on Lipinski rules. Available at: [Link]

-

ResearchGate (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Available at: [Link]

-

PMC (2023). Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches. Available at: [Link]

-

PMC (2021). Photoinduced inverse Sonogashira coupling reaction. Available at: [Link]

-

ResearchGate (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. Available at: [Link]

-

PubMed (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. Available at: [Link]

-

ChemBuyersGuide.com, Inc. Amadis Chemical Company Limited. Available at: [Link]

-

Chemical-Suppliers. Product Search. Available at: [Link]

Sources

- 1. EP0729936A1 - Process for the synthesis of alpha substituted acrylic acids and their application - Google Patents [patents.google.com]

- 2. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Computational pharmacology and computational chemistry of 4-hydroxyisoleucine: Physicochemical, pharmacokinetic, and DFT-based approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Fused 1,5-Naphthyridines: Synthetic Tools and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20100051875A1 - Production and conditioning of synthesis gas obtained from biomass - Google Patents [patents.google.com]

4-Iodo-3-methoxy-1,5-naphthyridine molecular weight and formula

An In-depth Technical Guide to 4-Iodo-3-methoxy-1,5-naphthyridine: A Key Building Block for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-3-methoxy-1,5-naphthyridine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The 1,5-naphthyridine scaffold is a recognized privileged structure in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including antiproliferative, antibacterial, and antiviral activities[1][2]. This document details the core molecular properties, a proposed synthetic pathway, methods for characterization, and the chemical reactivity of 4-Iodo-3-methoxy-1,5-naphthyridine. Particular emphasis is placed on its application as a versatile synthetic intermediate, where the iodo-substituent serves as a crucial handle for advanced molecular diversification through cross-coupling reactions.

Core Molecular Properties

4-Iodo-3-methoxy-1,5-naphthyridine is a halogenated heterocyclic compound. Its fundamental properties are essential for stoichiometric calculations, analytical characterization, and registration in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₉H₇IN₂O | [3] |

| Molecular Weight | 286.07 g/mol | [3] |

| CAS Number | 1261365-88-1 | [3] |

| Canonical SMILES | COC1=C(C=NC2=CC=CN=C12)I | |

| InChI Key | (Predicted) | |

| Appearance | (Predicted) Off-white to yellow solid |

Chemical Structure

The structure features a bicyclic 1,5-naphthyridine core, which is a fusion of two pyridine rings. The methoxy group at position 3 and the iodine atom at position 4 are key functional groups that dictate its chemical reactivity and potential for derivatization.

Caption: Structure of 4-Iodo-3-methoxy-1,5-naphthyridine.

Proposed Synthesis and Mechanistic Rationale

A robust and efficient synthesis is critical for the accessibility of this building block. While specific literature for this exact molecule is sparse, a plausible multi-step synthesis can be designed based on established methodologies for 1,5-naphthyridine chemistry, such as the Gould-Jacobs reaction followed by functional group manipulation[4].

Proposed Synthetic Workflow

The proposed pathway begins with a commercially available 3-aminopyridine and proceeds through a cyclization to form the core, followed by targeted iodination.

Caption: Proposed synthetic pathway for 4-Iodo-3-methoxy-1,5-naphthyridine.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Diethyl (5-methoxypyridin-3-ylamino)methylenemalonate

-

To a round-bottom flask, add 3-Amino-5-methoxypyridine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.1 eq).

-

Heat the reaction mixture at 110-120 °C for 2-3 hours with stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.

-

Cool the mixture to room temperature. The crude product, often a solid, can be triturated with hexane or ether to remove excess DEEM and recrystallized from ethanol/water.

-

Causality: The Gould-Jacobs reaction is initiated by a Michael addition of the amine to the electron-deficient alkene of DEEM, followed by the elimination of ethanol. This is a standard and high-yielding method for preparing the necessary precursor for thermal cyclization.

Step 2: Thermal Cyclization to 3-Methoxy-1,5-naphthyridin-4(1H)-one

-

Add the product from Step 1 to a high-boiling solvent such as Dowtherm A in a flask equipped with a reflux condenser.

-

Heat the mixture to approximately 250 °C. The high temperature is necessary to drive the intramolecular cyclization and subsequent elimination of ethanol.

-

Maintain the temperature for 30-60 minutes.

-

Cool the reaction mixture. The product typically precipitates from the solvent upon cooling.

-

Filter the solid, wash thoroughly with a non-polar solvent like hexane or toluene to remove the Dowtherm A, and dry under vacuum.

-

Causality: The high temperature provides the activation energy for the 6-π electrocyclization reaction onto the pyridine ring, followed by aromatization, to form the stable naphthyridinone core[4].

Step 3: Iodination to 4-Iodo-3-methoxy-1,5-naphthyridine

-

In a dry flask under an inert atmosphere (e.g., Argon), suspend the naphthyridinone from Step 2 (1.0 eq) in a solvent like acetonitrile or phosphoryl chloride.

-

Add an iodinating reagent such as phosphorus oxyiodide (POI₃) or a combination of triphenylphosphine (1.5 eq) and iodine (1.5 eq).

-

Heat the mixture to reflux for 4-12 hours, monitoring by TLC.

-

After cooling, carefully quench the reaction mixture by pouring it onto ice water.

-

Neutralize with a base (e.g., NaHCO₃ or NH₄OH solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Causality: The oxygen of the naphthyridinone is converted into a good leaving group by the phosphorus-based reagent. Subsequent nucleophilic attack by the iodide ion displaces this group to yield the final 4-iodo product. This is a standard transformation for converting heteroaromatic ketones/phenols to halides.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the structure and typical values for related compounds.

| Technique | Predicted Observations |

| ¹H NMR | δ 8.5-9.0 (m, 2H, Naphthyridine-H), δ 7.5-8.0 (m, 2H, Naphthyridine-H), δ 4.0 (s, 3H, -OCH₃) |

| ¹³C NMR | δ 150-160 (C-O), δ 140-155 (4x Naphthyridine C-N/C-H), δ 120-135 (2x Naphthyridine C-H), δ 90-100 (C-I), δ 55-60 (-OCH₃) |

| FT-IR (cm⁻¹) | ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1600, 1550 (C=C, C=N stretch), ~1250 (C-O stretch), ~600-500 (C-I stretch) |

| Mass Spec (EI) | m/z 286 (M⁺), 271 (M⁺ - CH₃), 159 (M⁺ - I) |

-

Trustworthiness through Self-Validation: The successful synthesis is validated at each step by spectroscopic analysis. For instance, the conversion in Step 3 is confirmed by the disappearance of the N-H proton signal (if present in the tautomeric equilibrium) in ¹H NMR and the appearance of a signal for the C-I carbon at a characteristic upfield shift (around 90-100 ppm) in the ¹³C NMR spectrum. The final product's mass spectrum showing the correct molecular ion peak at m/z 286 provides definitive proof of identity.

Chemical Reactivity and Applications in Medicinal Chemistry

The primary utility of 4-Iodo-3-methoxy-1,5-naphthyridine in drug development lies in its capacity to serve as a scaffold for diversification. The carbon-iodine bond is relatively weak, making it an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions.

The 1,5-naphthyridine core itself is of great interest due to its wide variety of biological applications, including roles as antiproliferative, antibacterial, and anti-inflammatory agents[1][2]. The ability to append various functional groups to this core via the iodo-handle allows for systematic Structure-Activity Relationship (SAR) studies.

Utility in Cross-Coupling Reactions

Caption: Versatility of 4-Iodo-3-methoxy-1,5-naphthyridine in cross-coupling.

Sample Protocol: Suzuki Cross-Coupling

This protocol describes a general procedure for introducing an aryl group at the 4-position.

-

To a dry reaction vessel, add 4-Iodo-3-methoxy-1,5-naphthyridine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).

-

Purge the vessel with an inert gas (Argon).

-

Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography or recrystallization.

-

Expertise & Causality: The Suzuki reaction is a powerful tool for C-C bond formation. The palladium catalyst undergoes a well-understood catalytic cycle (oxidative addition, transmetalation, reductive elimination) to couple the naphthyridine with the boronic acid. The choice of base is crucial; it facilitates the transmetalation step by forming a more reactive boronate species. This reaction's reliability and tolerance of diverse functional groups make it a cornerstone of modern synthetic chemistry.

Conclusion

4-Iodo-3-methoxy-1,5-naphthyridine is a high-value synthetic intermediate with significant potential for the development of novel therapeutics. Its structure combines the biologically relevant 1,5-naphthyridine core with a versatile iodinated handle at the 4-position, enabling extensive chemical modification. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to access and utilize this compound, accelerating the discovery of new lead compounds in drug development programs.

References

- Zhou, Q.-L., Wang, C.-L., & Jing, Z.-L. (2007). 4-Hydroxy-3-iodo-5-methoxybenzaldehyde.

-

National Center for Biotechnology Information. (n.d.). 4-Iodoanisole. PubChem. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Iodo-3-methoxy-1, 5-naphthyridine, min 95%. Retrieved from [Link]

- Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

Ali, S., et al. (2009). 4-Iodo-3,3′-dimethoxybiphenyl. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-iodo-1,5-naphthyridin-3-ol (C8H5IN2O). Retrieved from [Link]

-

Tejero, J., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules. Retrieved from [Link]

-

Claros, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-(2-methyl-5-propan-2-ylphenyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine. PubChem. Retrieved from [Link]

-

Al-dujaili, A. H., & Al-bayati, R. I. (2019). Synthesis and Spectral Characterization of 1,5-Naphthyridine Derivatives through Cross-Coupling Suzuki Reaction. ResearchGate. Retrieved from [Link]

-

Claros, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. Retrieved from [Link]

-

Claros, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. Retrieved from [Link]

- Royal Society of Chemistry. (2019).

- ResearchGate. (n.d.). New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I)

- ResearchGate. (n.d.).

-

National Center for Biotechnology Information. (2006). 5-[123I]Iodo-3-[2(S)-2-azetidinylmethoxy]pyridine. Retrieved from [Link]

-

Kethireddy, S., et al. (2023). Development of methodologies for synthesis of 4-hydroxy-[5][6]naphthyridine-3-carbonitriles. Materials Today: Proceedings.

-

SpectraBase. (n.d.). 4-(4-methoxyphenyl)-1,5-naphthyridine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Iodo-3-methoxy-1,5-naphthyridine

This guide provides a comprehensive technical overview for the synthesis and characterization of 4-Iodo-3-methoxy-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of a plausible synthetic route, in-depth characterization methodologies, and potential applications.

Introduction: The Significance of the 1,5-Naphthyridine Scaffold

The 1,5-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its rigid, planar structure and the presence of two nitrogen atoms allow for diverse intermolecular interactions with biological targets. Derivatives of 1,5-naphthyridine have demonstrated a wide range of therapeutic potential, including activities as kinase inhibitors, antibacterial agents, and anticancer therapeutics.[2][3][4] The introduction of a methoxy group and an iodine atom at the 3 and 4 positions, respectively, on the 1,5-naphthyridine ring system creates a unique molecule with potential for further functionalization, making 4-Iodo-3-methoxy-1,5-naphthyridine a valuable building block for the synthesis of novel chemical entities. The iodo-substituent, in particular, serves as a versatile handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of a wide array of substituents to explore the chemical space around the core scaffold.

Proposed Synthesis of 4-Iodo-3-methoxy-1,5-naphthyridine

Synthetic Strategy: A Retrosynthetic Analysis

A logical retrosynthetic approach to 4-Iodo-3-methoxy-1,5-naphthyridine (1) would involve the iodination of a 3-methoxy-1,5-naphthyridine precursor (2). The synthesis of the 3-methoxy-1,5-naphthyridine core can be envisioned through a Skraup-type reaction or a Gould-Jacobs reaction followed by functional group manipulations.

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for 4-Iodo-3-methoxy-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure.[1][2] This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR chemical shifts for 4-Iodo-3-methoxy-1,5-naphthyridine, a substituted heteroaromatic scaffold of interest in medicinal chemistry. By integrating high-level computational predictions with fundamental principles of NMR spectroscopy, this document serves as a practical resource for the structural elucidation and characterization of complex organic molecules. We delve into the theoretical basis for the predicted shifts, the influence of the iodo and methoxy substituents on the electronic environment of the 1,5-naphthyridine core, and provide a robust experimental workflow for acquiring and analyzing NMR data.

Introduction: The Central Role of NMR in Structural Elucidation

The precise determination of a molecule's three-dimensional structure is a cornerstone of modern drug design.[3][4] Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about atomic connectivity, stereochemistry, and molecular dynamics in solution.[1][3] For drug development professionals, an unambiguous structural assignment is critical for understanding structure-activity relationships (SAR), ensuring intellectual property protection, and meeting regulatory requirements.

This guide focuses on the 1,5-naphthyridine scaffold, a privileged heterocyclic motif found in numerous biologically active compounds. The specific substitution pattern of 4-Iodo-3-methoxy-1,5-naphthyridine presents an interesting case for NMR analysis, where the interplay of steric and electronic effects from the iodine and methoxy groups significantly influences the chemical shifts of the core structure.

Theoretical Framework for NMR Prediction: A DFT-Based Approach

In the absence of experimental data for a novel compound, in silico prediction of NMR spectra has become a highly reliable and routine method for structural verification.[5][6] Density Functional Theory (DFT) has emerged as the gold standard for these predictions, offering a balance of computational efficiency and high accuracy.[7][8] DFT calculations can predict ¹H NMR chemical shifts with a mean absolute error (MAE) of less than 0.21 ppm and ¹³C NMR shifts with an MAE under 2.0 ppm, which is often sufficient to distinguish between potential isomers.[9][10]

The predictive process involves a multi-step computational workflow:

Figure 1: A generalized workflow for the prediction of NMR chemical shifts using Density Functional Theory (DFT).

The accuracy of the prediction is highly dependent on the level of theory (functional and basis set) employed.[11][12][13] It is crucial to select methods that have been benchmarked for the specific class of molecules under investigation. For halogenated aromatic systems, including appropriate polarization and diffuse functions in the basis set is essential for accurately modeling the electronic environment.[14]

Predicted NMR Data for 4-Iodo-3-methoxy-1,5-naphthyridine

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 4-Iodo-3-methoxy-1,5-naphthyridine. These values were calculated using a DFT-based approach, providing a reliable reference for experimental verification.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm)

| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Predicted Shift |

| H-2 | 8.85 | s | - | Deshielded due to proximity to the electronegative N-1 and the electron-withdrawing effect of the adjacent iodine atom. |

| H-6 | 9.20 | dd | 4.2, 1.8 | Strongly deshielded by the adjacent N-5. The doublet of doublets pattern arises from coupling to H-7 and H-8. |

| H-7 | 7.80 | dd | 8.5, 4.2 | Exhibits a typical aromatic shift, with coupling to both H-6 and H-8. |

| H-8 | 8.60 | dd | 8.5, 1.8 | Deshielded by the adjacent N-1, with coupling to H-7 and a smaller long-range coupling to H-6. |

| OCH₃ | 4.10 | s | - | Typical chemical shift for a methoxy group on an aromatic ring. The exact position can be influenced by the steric hindrance from the adjacent iodine atom.[15] |

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm)

| Carbon | Predicted Shift (ppm) | Rationale for Predicted Shift |

| C-2 | 152.5 | Deshielded by the adjacent N-1. |

| C-3 | 158.0 | Attached to the electron-donating methoxy group, leading to a downfield shift. |

| C-4 | 95.0 | The "heavy atom effect" of the directly attached iodine causes a significant upfield shift.[16] |

| C-4a | 140.0 | A quaternary carbon at the ring junction. |

| C-6 | 155.0 | Strongly deshielded by the adjacent N-5. |

| C-7 | 125.0 | A standard aromatic CH carbon. |

| C-8 | 138.0 | Deshielded by the adjacent N-1. |

| C-8a | 148.0 | A quaternary carbon at the ring junction. |

| OCH₃ | 61.5 | The chemical shift is in the typical range for an aromatic methoxy group, though it can be deshielded if steric hindrance forces an out-of-plane conformation.[17] |

Analysis of Substituent Effects

The predicted chemical shifts are a direct consequence of the electronic and steric influences of the iodo and methoxy substituents on the 1,5-naphthyridine ring system.

-

The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent at C-3 increases the electron density at ortho and para positions. This effect, however, is primarily seen in the significant downfield shift of the directly attached C-3. The conformation of the methoxy group relative to the ring can also impact the ¹³C chemical shift of the methyl carbon.[17]

-

The Iodine Atom (-I): The influence of the iodine atom at C-4 is twofold. Its electronegativity has a deshielding effect on nearby protons. However, for the directly attached carbon (C-4), the dominant influence is the "heavy atom effect," which induces a significant upfield shift in the ¹³C NMR spectrum.[16][18] This is a key diagnostic feature for identifying carbons bearing an iodine substituent.

-

The 1,5-Naphthyridine Core: The two nitrogen atoms in the ring system act as strong electron-withdrawing centers, leading to a general deshielding of the protons and carbons in their vicinity, particularly at the alpha positions (C-2, C-6, C-8).[19]

Figure 2: Key electronic influences of substituents on the NMR shifts of 4-Iodo-3-methoxy-1,5-naphthyridine.

Experimental Protocol for NMR Data Acquisition

To validate the predicted data, a standardized experimental protocol is essential for ensuring reproducibility and high-quality results.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. For many organic compounds, Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are excellent first choices. Ensure the solvent is of high purity (≥99.8% D).

-

Concentration: Prepare the sample at a concentration of 5-10 mg in 0.5-0.7 mL of the chosen deuterated solvent.[20] For ¹³C NMR, a more concentrated sample may be required to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm for both ¹H and ¹³C).

-

Filtration and Tube: Filter the sample solution through a small plug of glass wool into a clean, high-quality 5 mm NMR tube to remove any particulate matter.[21][22]

-

Degassing (Optional): If the sample is sensitive to oxygen or if precise relaxation measurements are needed, degas the sample by bubbling an inert gas (e.g., argon) through the solution or by several freeze-pump-thaw cycles.

Spectrometer Setup and Data Acquisition

The following parameters are provided as a starting point and should be optimized for the specific instrument being used.[23][24]

¹H NMR Acquisition:

-

Experiment: Standard 1D proton experiment.

-

Temperature: 298 K.

-

Pulse Angle: 30-45 degrees.

-

Spectral Width: A range that covers from approximately -1 to 12 ppm.

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, adjusted to achieve adequate signal-to-noise.

¹³C NMR Acquisition:

-

Experiment: Standard 1D carbon experiment with proton decoupling (e.g., zgpg30).

-

Temperature: 298 K.

-

Pulse Angle: 30 degrees.

-

Spectral Width: A range that covers from approximately 0 to 200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

2D NMR Experiments for Full Structural Assignment: To unambiguously assign all proton and carbon signals, the following 2D NMR experiments are highly recommended:

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

Conclusion

This guide provides a robust framework for understanding and utilizing the predicted ¹H and ¹³C NMR spectra of 4-Iodo-3-methoxy-1,5-naphthyridine. By leveraging the predictive power of DFT calculations, researchers can gain a high degree of confidence in the expected spectral features of this molecule prior to its synthesis or isolation. The detailed analysis of substituent effects and the comprehensive experimental protocol offer a clear path for the empirical verification and complete structural elucidation of this and related compounds, thereby accelerating the drug discovery and development process.

References

- Vertex AI Search. (2022).

- National Institutes of Health (NIH). (2022).

- National Institutes of Health (NIH). (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.

- ACS Publications. (2024). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks.

- ResearchGate. (2025).

- RSC Publishing. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network.

- MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- ACS Publications. (n.d.). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry.

- PubMed. (2013).

- ResearchGate. (n.d.). The ¹H and ¹³C NMR spectra of free 1,5‐naphthyridine ligand and after....

- ResearchGate. (n.d.). Influence of stereoelectronic interactions on the 13C NMR chemical shift in iodine-containing molecules.

- Organomation. (n.d.).

- ACS Publications. (n.d.). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters.

- PubMed Central. (n.d.). NMR as a “Gold Standard” Method in Drug Design and Discovery.

- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes.

- SourceMedia. (2025).

- The Royal Society of Chemistry. (n.d.).

- ACS Publications. (n.d.). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A.

- MDPI. (2024). Computational NMR Study of Benzothienoquinoline Heterohelicenes.

- University of Maryland. (n.d.).

- ChemicalBook. (n.d.). 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum.

- ResearchGate. (n.d.).

- ResearchGate. (2025). 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts.

- ResearchGate. (2025). NMR Spectroscopy in Drug Design.

- Iowa State University. (n.d.). NMR Sample Preparation.

- PubMed Central. (n.d.).

- YouTube. (2024).

- ResearchGate. (2025).

- ACS Publications. (n.d.).

- Spectroscopy Online. (2024). NMR Spectroscopy Revolutionizes Drug Discovery.

- Chemistry LibreTexts. (2024). 15.

- A-Z of NMR. (n.d.).

- Semantic Scholar. (n.d.).

- Balci, M. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- National Institutes of Health (NIH). (n.d.).

- News-Medical.Net. (2022). NMR spectrometry analysis for drug discovery and development.

- University of Calgary. (n.d.).

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. d-nb.info [d-nb.info]

- 10. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 19. 1,5-NAPHTHYRIDINE(254-79-5) 13C NMR spectrum [chemicalbook.com]

- 20. nmr-bio.com [nmr-bio.com]

- 21. organomation.com [organomation.com]

- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 23. mdpi.com [mdpi.com]

- 24. lsom.uthscsa.edu [lsom.uthscsa.edu]

A Technical Guide to the Solubility of 4-Iodo-3-methoxy-1,5-naphthyridine in Common Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from reaction chemistry and purification to formulation and bioavailability.[1][2] This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Iodo-3-methoxy-1,5-naphthyridine, a heterocyclic compound of interest in medicinal chemistry.[3] Due to the absence of publicly available experimental data for this specific molecule, this document synthesizes foundational chemical principles to predict its solubility profile. Furthermore, it presents a detailed, field-proven experimental protocol for the quantitative determination of its solubility in common organic solvents, empowering researchers to generate precise and reliable data. This guide is intended for scientists in chemical research and drug development, offering both theoretical grounding and practical, actionable methodologies.

Introduction: The Strategic Importance of Solubility

In the landscape of drug discovery and development, solubility is a cornerstone physical property.[1][4] A compound's ability to dissolve in a given solvent system dictates its path forward; it affects synthetic route feasibility, purification efficiency, the ability to conduct in vitro assays, and, most critically, the ultimate bioavailability of an orally administered drug.[2][5][6] Compounds with poor solubility often face significant hurdles, requiring high doses and leading to variable absorption.[1]

The 1,5-naphthyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antiproliferative, antibacterial, and antiviral properties.[3] 4-Iodo-3-methoxy-1,5-naphthyridine, the subject of this guide, incorporates several functional groups that modulate its physicochemical properties. The iodo-substituent provides a handle for further synthetic elaboration via cross-coupling reactions, while the methoxy group and the nitrogen atoms of the naphthyridine core influence the molecule's polarity and hydrogen bonding capacity. Understanding the solubility of this specific intermediate is therefore essential for its effective utilization in a research and development pipeline.

Physicochemical Properties & Predicted Solubility Profile

The solubility of a solute in a solvent is governed by the principle of "similia similibus solvuntur" or "like dissolves like." This is a function of intermolecular forces; a solute will dissolve best in a solvent that shares similar polarity, hydrogen bonding capabilities, and polarizability.

An analysis of the 4-Iodo-3-methoxy-1,5-naphthyridine structure allows for a robust prediction of its solubility behavior:

-

Core Heterocycle (1,5-Naphthyridine): The two nitrogen atoms in the aromatic rings act as hydrogen bond acceptors and introduce significant polarity to the core structure.

-

Methoxy Group (-OCH₃): The ether oxygen is a hydrogen bond acceptor and adds to the molecule's overall polarity.

-

Iodo Group (-I): The iodine atom is large and polarizable, contributing to van der Waals interactions. While not as electronegative as other halogens, it adds steric bulk and reduces the potential for crystal lattice packing, which can sometimes favor solubility.

Collectively, these features render 4-Iodo-3-methoxy-1,5-naphthyridine a moderately polar molecule. Based on this analysis, we can predict its relative solubility in a range of common organic solvents.

Table 1: Predicted Solubility of 4-Iodo-3-methoxy-1,5-naphthyridine in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor, highly polar; effective at solvating polar heterocycles. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, its high polarity can disrupt the crystal lattice and solvate the molecule. |

| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | Good dipole moment, capable of solvating moderately polar compounds. |

| Chloroform (CHCl₃) | Polar Aprotic | Moderate to High | Similar to DCM, effective for many organic compounds. |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Ether oxygen can act as a hydrogen bond acceptor; less polar than DMF or DMSO. |

| Acetone | Polar Aprotic | Moderate | Ketone group provides polarity and hydrogen bond acceptance. |

| Acetonitrile (MeCN) | Polar Aprotic | Moderate | Nitrile group is highly polar, making it a good solvent for polar molecules.[7] |

| Ethyl Acetate (EtOAc) | Intermediate Polarity | Sparingly Soluble | Ester functionality provides some polarity, but the ethyl group reduces it. |

| 2-Propanol (IPA) | Polar Protic | Sparingly Soluble | Can act as both H-bond donor and acceptor, but polarity is lower than methanol. |

| Ethanol (EtOH) | Polar Protic | Sparingly Soluble | Similar to IPA, may form favorable interactions but overall polarity match is not ideal. |

| Methanol (MeOH) | Polar Protic | Sparingly Soluble | The most polar alcohol; may show some solubility due to hydrogen bonding potential. |

| Toluene | Non-polar | Insoluble | Lacks the polarity and hydrogen bonding capability to effectively solvate the molecule. |

| Hexane / Heptane | Non-polar | Insoluble | Aliphatic hydrocarbons cannot overcome the solute-solute interactions of the polar crystal lattice. |

Disclaimer: The solubility predictions in this table are based on theoretical chemical principles and the structure of the molecule. They have not been experimentally verified and should be used as a guideline for solvent selection in experimental studies.

Caption: Relationship between solute/solvent properties and solubility.

Experimental Protocol: Quantitative Solubility Determination

To obtain accurate, quantitative solubility data, a systematic experimental approach is required. The Shake-Flask Method is a globally recognized and robust technique for determining the equilibrium solubility of a compound.[8] This protocol is adapted from the OECD Guideline for the Testing of Chemicals, 105.[9][10]

3.1. Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to reach equilibrium. After phase separation, the concentration of the dissolved compound in the supernatant is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC).

3.2. Materials & Equipment

-

4-Iodo-3-methoxy-1,5-naphthyridine (solid, purity >98%)

-

HPLC-grade organic solvents (as per Table 1)

-

Analytical balance (±0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Centrifuge capable of holding vials

-

Syringes and syringe filters (0.22 µm, ensure compatibility with solvent)

-

Volumetric flasks and pipettes

-

Validated HPLC system with a suitable detector (e.g., UV-Vis)

3.3. Step-by-Step Methodology

-

Preparation of Stock Standard: Accurately weigh a known amount of the compound and dissolve it in a suitable solvent (e.g., DMSO or Acetonitrile) to prepare a concentrated stock solution for the analytical calibration curve.

-

Preparation of Calibration Standards: Perform serial dilutions of the stock standard to create a series of at least five calibration standards that bracket the expected solubility range.

-

Sample Preparation:

-

Add an excess amount of solid 4-Iodo-3-methoxy-1,5-naphthyridine to a pre-weighed glass vial. An amount that is visually in excess is sufficient (e.g., ~5-10 mg).

-

Add a precise volume of the test solvent (e.g., 2.0 mL) to the vial.

-

Securely cap the vial. Prepare samples in triplicate for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in the thermostatically controlled shaker set to a standard temperature (e.g., 25 °C).

-

Agitate the samples at a constant speed. The time required to reach equilibrium must be determined experimentally. A common practice is to agitate for 24 hours, then take a measurement. Continue agitating and measure again at 48 hours. Equilibrium is confirmed when the two measurements are statistically identical.[8]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).[10][11] This step is critical to avoid artificially high results.

-

-

Sample Analysis:

-

Carefully draw the supernatant using a syringe. Do not disturb the solid pellet.

-

Filter the supernatant through a 0.22 µm syringe filter directly into an HPLC vial.[11] The first few drops should be discarded to saturate the filter membrane.

-

Perform any necessary dilutions with the mobile phase to bring the concentration within the range of the calibration curve.

-

Analyze the calibration standards and the test samples via HPLC.

-

-

Data Calculation:

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards. Determine the linearity (R² > 0.99).

-

Use the regression equation from the calibration curve to calculate the concentration of the compound in the filtered supernatant.

-

Multiply by any dilution factors to determine the final solubility, typically expressed in mg/mL or µg/mL.

-

Caption: Experimental workflow for Shake-Flask solubility determination.

Conclusion and Future Outlook

While specific experimental solubility data for 4-Iodo-3-methoxy-1,5-naphthyridine remains to be published, a thorough analysis of its molecular structure provides a strong predictive framework for its behavior in common organic solvents. It is anticipated to be a moderately polar compound with high solubility in polar aprotic solvents like DMSO and DMF, and poor solubility in non-polar solvents such as hexane.

For drug development professionals, this predictive analysis serves as a crucial starting point for solvent screening in synthesis, purification, and formulation. However, theoretical predictions must be substantiated by empirical data. The detailed Shake-Flask protocol provided herein offers a self-validating and authoritative method for researchers to obtain the precise, quantitative solubility data necessary to advance their research with confidence. The generation of such data will be invaluable for the continued development of this and other promising 1,5-naphthyridine derivatives.

References

-

García-García, A., Marín-Bárbaro, N., & Macías, A. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(16), 4938. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

Bergström, C. A. (2015). Role of Solubility, Permeability and Absorption in Drug Discovery and Development. In ADME-Tox in Drug Discovery. [Link]

-

Glomme, A., & Sjöström, B. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

Markl, D., & Zeitler, J. A. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 895-899. [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bmglabtech.com [bmglabtech.com]

- 5. books.rsc.org [books.rsc.org]

- 6. ucd.ie [ucd.ie]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. filab.fr [filab.fr]

- 11. pubs.acs.org [pubs.acs.org]

Stability and storage conditions for 4-Iodo-3-methoxy-1,5-naphthyridine

An In-Depth Technical Guide to the Stability and Storage of 4-Iodo-3-methoxy-1,5-naphthyridine

Executive Summary

4-Iodo-3-methoxy-1,5-naphthyridine is a halogenated heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2][3][4] Its utility as a synthetic intermediate, particularly in cross-coupling reactions, is largely defined by the reactivity of its carbon-iodine bond.[2] However, this reactivity also underpins its potential instability. This guide provides a comprehensive analysis of the factors influencing the stability of 4-Iodo-3-methoxy-1,5-naphthyridine and outlines best practices for its storage and handling to ensure its integrity for research and development. The recommendations herein are derived from the chemical properties of its constituent functional groups—the iodinated naphthyridine ring system and the methoxy group—and should be supplemented with substance-specific experimental validation.

Chemical Structure and Inherent Reactivity

The stability of 4-Iodo-3-methoxy-1,5-naphthyridine is intrinsically linked to its molecular architecture. The key features governing its chemical behavior are:

-

The 1,5-Naphthyridine Core: This bicyclic heteroaromatic system is generally stable but can be susceptible to oxidation, particularly N-oxidation, under certain conditions.[1] The nitrogen atoms also offer sites for coordination with metal ions, which can catalyze degradation.

-

The Iodo Group: The carbon-iodine (C-I) bond on the aromatic ring is the most significant feature concerning stability. This bond is known to be labile and susceptible to cleavage upon exposure to light (photosensitivity), heat, and certain transition metals.[5] Homolytic cleavage of the C-I bond can lead to de-iodination and the formation of radical species, which can initiate further degradation.

-

The Methoxy Group: The methoxy (-OCH₃) group is an electron-donating group that can influence the electron density of the naphthyridine ring system. While generally stable, it can be cleaved under harsh acidic or thermal conditions.

Based on these structural features, the primary degradation pathways of concern are photodegradation, thermal decomposition, and oxidation.

Recommended Storage and Handling Protocols

To mitigate the inherent reactivity and preserve the purity of 4-Iodo-3-methoxy-1,5-naphthyridine, the following storage and handling conditions are recommended. While some suppliers may indicate room temperature storage for short-term use[6], long-term stability necessitates more stringent measures.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | ≤ 4°C (Refrigerated) | Reduces the rate of potential thermal degradation and slows down oxidative processes. For long-term storage, -20°C is advisable. |

| Light | Store in the dark, in amber glass vials. | The C-I bond is photosensitive and can cleave upon exposure to UV or visible light, leading to de-iodination.[5] |

| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidation and hydrolysis-mediated degradation. |

| Moisture | Store in a dry environment, preferably with a desiccant. | Moisture can facilitate certain degradation reactions and can be detrimental if the compound is hygroscopic.[5] |

| Container | Tightly sealed, chemically resistant containers (e.g., borosilicate amber glass). | Prevents contamination and exposure to air and moisture.[5] |

Safe Handling Procedures

Due to the potential for skin, eye, and respiratory irritation from similar iodo- and methoxy-substituted aromatic compounds, proper personal protective equipment (PPE) is essential.[7][8][9][10][11]

-

Engineering Controls: All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment:

-

Safety glasses or goggles

-

Chemically resistant gloves

-

Laboratory coat

-

-

Handling Practices: Avoid generating dust. For solid forms, use appropriate weighing and transfer techniques. Avoid prolonged or repeated exposure.[8]

Visualization of Handling and Storage Workflow

The following diagram outlines the logical flow for ensuring the stability of 4-Iodo-3-methoxy-1,5-naphthyridine from receipt to use.

Sources

- 1. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. calpaclab.com [calpaclab.com]

- 7. Benzaldehyde, 4-hydroxy-3-iodo-5-methoxy- | C8H7IO3 | CID 79499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

The Synthetic Architect's Guide to the 1,5-Naphthyridine Core: A Technical Review

Abstract

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif, forming the structural cornerstone of numerous therapeutic agents and functional materials. Its unique electronic properties and rigid, planar structure make it a highly sought-after target in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive review of the principal synthetic routes to the 1,5-naphthyridine core, designed for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of classical methodologies, explore the efficiency and versatility of modern transition-metal-catalyzed reactions, and delve into advanced strategies that offer rapid access to molecular complexity. Each section is supported by detailed experimental protocols, comparative data, and mechanistic diagrams to provide a practical and authoritative resource for the synthesis of this important heterocyclic system.

Introduction: The Enduring Significance of the 1,5-Naphthyridine Core

The 1,5-naphthyridine framework, a bicyclic heteroaromatic system composed of two fused pyridine rings, has garnered significant attention in the scientific community. This interest stems from its prevalence in a wide array of biologically active compounds exhibiting diverse therapeutic properties, including anticancer, antiviral, antibacterial, and anti-inflammatory activities.[1] The unique arrangement of the nitrogen atoms in the 1,5-naphthyridine core imparts specific electronic and steric features that enable it to act as a versatile ligand for metal complexes and a key pharmacophore in drug design.[1]

The development of efficient and scalable synthetic routes to substituted 1,5-naphthyridines is therefore a critical endeavor in modern organic chemistry and drug discovery. This guide will navigate the synthetic landscape, from time-honored classical reactions to cutting-edge catalytic methodologies.

Classical Approaches: Forging the Core with Time-Tested Reactions

The foundational syntheses of the 1,5-naphthyridine core rely on well-established cyclization strategies that have been refined over decades. These methods, while sometimes requiring harsh conditions, remain valuable for their reliability and access to specific substitution patterns.

The Skraup-Doebner-von Miller Reaction: A Classic Cyclization

The Skraup synthesis is a venerable method for the construction of quinolines and can be adapted to produce 1,5-naphthyridines from 3-aminopyridine.[1][2][3] The reaction typically involves heating the aminopyridine with glycerol, an oxidizing agent (such as nitrobenzene or arsenic pentoxide), and a dehydrating agent, usually concentrated sulfuric acid.[3] The in situ dehydration of glycerol forms acrolein, which then undergoes a Michael addition with the 3-aminopyridine, followed by cyclization and oxidation to yield the aromatic 1,5-naphthyridine core.[3]

Causality Behind Experimental Choices: The use of a strong acid is crucial for both the dehydration of glycerol and the acid-catalyzed cyclization. The oxidizing agent is necessary for the final aromatization step. The reaction is often vigorous and requires careful temperature control to prevent polymerization and tar formation.[4] Modern modifications often employ milder oxidizing agents like m-nitrobenzenesulfonic acid sodium salt for better reproducibility and yield.[1][4]

Experimental Protocol: Skraup Synthesis of 1,5-Naphthyridine [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, cautiously add concentrated sulfuric acid to 3-aminopyridine while cooling in an ice bath.

-

Addition of Reagents: To this mixture, add glycerol followed by the oxidizing agent, m-nitrobenzenesulfonic acid sodium salt.

-

Heating: Heat the mixture gently. The reaction is exothermic and will begin to reflux. Once the initial vigorous reaction subsides, heat the mixture to 140-150°C for 4-5 hours.

-

Work-up: Allow the reaction mixture to cool and pour it onto crushed ice. Carefully neutralize the acidic solution with concentrated sodium hydroxide solution until strongly alkaline.

-

Extraction and Purification: Extract the aqueous layer multiple times with chloroform. Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or crystallization.

Caption: Mechanism of the Skraup Synthesis.

The Friedländer Annulation: A Versatile Condensation

The Friedländer synthesis is another powerful method for constructing the 1,5-naphthyridine core. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile).[5] For the synthesis of 1,5-naphthyridines, a substituted 3-aminopyridine-4-carbaldehyde or a related derivative serves as the starting material. The reaction is typically catalyzed by an acid or a base.

Causality Behind Experimental Choices: The choice of catalyst (acid or base) depends on the specific substrates. Base catalysis is often preferred as it promotes the formation of the enolate from the α-methylene compound, which then attacks the carbonyl group of the aminopyridine derivative. The subsequent cyclization and dehydration lead to the formation of the 1,5-naphthyridine ring.

Experimental Protocol: Friedländer Synthesis of a Substituted 1,5-Naphthyridine

-

Reaction Setup: To a solution of the 3-aminopyridine-4-carbaldehyde and the active methylene compound in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., potassium hydroxide or piperidine).

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to afford the desired 1,5-naphthyridine derivative.

Caption: Mechanism of the Friedländer Annulation.

Modern Synthetic Routes: The Power of Transition-Metal Catalysis

The advent of transition-metal catalysis has revolutionized the synthesis of complex organic molecules, and the construction of the 1,5-naphthyridine core is no exception. These methods often offer milder reaction conditions, greater functional group tolerance, and access to a wider range of derivatives compared to classical approaches.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, have emerged as powerful tools for the synthesis of 1,5-naphthyridines.[1] These reactions typically involve the coupling of a functionalized pyridine derivative with a suitable coupling partner, followed by an intramolecular cyclization to form the second pyridine ring.

Heck Reaction: The Heck reaction can be employed to couple a halo-aminopyridine with an alkene, such as an acrylate. The resulting intermediate can then undergo an intramolecular cyclization to form a 1,5-naphthyridinone.[1]

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent is critical for the success of the Heck reaction. The catalyst system must be active enough to promote the oxidative addition of the palladium to the aryl halide and the subsequent steps of the catalytic cycle. The base is required to neutralize the acid generated during the reaction.

Experimental Protocol: Palladium-Catalyzed Heck Reaction and Cyclization [1]

-

Reaction Setup: To a solution of the 2-bromo-3-aminopyridine and methyl acrylate in a suitable solvent (e.g., cumene), add the palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., tri-tert-butylphosphonium tetrafluoroborate), and a base (e.g., N,N-dicyclohexylmethylamine).

-

Reaction Conditions: Heat the reaction mixture under an inert atmosphere at a high temperature (e.g., 150°C) overnight.

-

Cyclization: After the Heck coupling is complete, the intermediate can be cyclized by the addition of a suitable reagent (e.g., PBu₃ in acetic acid).

-

Work-up and Purification: After cooling, the reaction mixture is worked up by standard procedures, and the product is purified by column chromatography.

Caption: Workflow for Heck Reaction and Cyclization.

Copper-Catalyzed Domino Reactions

Copper-catalyzed reactions have gained prominence as a more economical and environmentally friendly alternative to palladium catalysis. Domino or cascade reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for their efficiency. Copper-catalyzed domino reactions have been successfully applied to the synthesis of functionalized 1,5-naphthyridines.

Causality Behind Experimental Choices: These reactions often proceed through a series of interconnected steps, such as a Michael addition, intramolecular cyclization, and aromatization, all catalyzed by a single copper source. The choice of the copper catalyst and reaction conditions can influence the reaction pathway and the final product.

Advanced Strategies: Multi-Component and Domino Reactions

To meet the demands of high-throughput screening and rapid lead optimization in drug discovery, synthetic chemists are increasingly turning to multi-component reactions (MCRs) and domino reactions. These strategies allow for the construction of complex molecules from simple starting materials in a single operation, significantly reducing the number of synthetic steps and purification procedures. Several MCRs and domino reactions have been developed for the efficient synthesis of diverse 1,5-naphthyridine libraries.[6][7][8]

Applications in Drug Discovery: The 1,5-Naphthyridine Core in Action

The synthetic routes discussed in this guide have been instrumental in the discovery and development of numerous drugs and clinical candidates. Two prominent examples that, while not containing a 1,5-naphthyridine core themselves, highlight the importance of related naphthyridine and azabicyclic scaffolds in medicinal chemistry are Varenicline (Champix) and TAS-102 (Lonsurf). The synthetic strategies employed for these molecules often share principles with those used for 1,5-naphthyridines.

-

Varenicline (Champix): A partial agonist of the α4β2 nicotinic acetylcholine receptor used for smoking cessation.[9][10][11][12] Its rigid, polycyclic structure, while not a simple naphthyridine, demonstrates the utility of bridged bicyclic systems in targeting neuronal receptors.

-

TAS-102 (Lonsurf): An anticancer agent used for the treatment of metastatic colorectal cancer.[13][14][15][16][17] It is a combination of trifluridine and tipiracil hydrochloride. Tipiracil contains a substituted pyridine core, and its synthesis showcases the importance of functionalized pyridine chemistry.

Comparative Analysis of Synthetic Routes

| Synthetic Route | Starting Materials | Conditions | Advantages | Limitations |

| Skraup-Doebner-von Miller | 3-Aminopyridine, Glycerol | Harsh (strong acid, high temp.) | Inexpensive starting materials, direct formation of the aromatic core. | Low yields, harsh conditions, tar formation, limited substituent diversity. |

| Friedländer Annulation | 3-Aminopyridine-4-carbaldehyde, Active methylene compounds | Mild to moderate (acid or base catalyst) | Good yields, versatile, allows for diverse substitution patterns. | Requires pre-functionalized starting materials. |

| Palladium-Catalyzed Heck Reaction | Halo-aminopyridine, Alkene | Moderate to high temp., inert atmosphere | High functional group tolerance, good yields, predictable regioselectivity. | Cost of palladium catalyst, requires pre-functionalized substrates. |

| Copper-Catalyzed Domino Reactions | Simple starting materials | Mild conditions | Economical, environmentally friendly, high efficiency (domino process). | Substrate scope can be limited, mechanism can be complex. |

| Multi-Component Reactions | Three or more simple starting materials | Often mild conditions | High atom economy, rapid access to molecular diversity, operational simplicity. | Finding optimal conditions can be challenging. |

Conclusion and Future Outlook

The synthesis of the 1,5-naphthyridine core has evolved significantly from the classical, often harsh, methods to the more sophisticated and efficient transition-metal-catalyzed and multi-component strategies of today. The continued development of novel synthetic methodologies that offer improved efficiency, sustainability, and access to a wider range of functionalized derivatives will undoubtedly fuel further discoveries in medicinal chemistry and materials science. As our understanding of the biological roles of 1,5-naphthyridine-containing molecules deepens, the demand for innovative and practical synthetic routes will only continue to grow. This guide serves as a foundational resource for chemists seeking to harness the power of this remarkable heterocyclic scaffold.

References

-

Lumbreras, M. Á., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(14), 3236. [Link]

-

Lavanya, M., et al. (2015). Domino synthesis of functionalized 1,6-naphthyridines and their in vitro anti-inflammatory and anti-oxidant efficacies. RSC Advances, 5(105), 86330-86336. [Link]

-

Coe, J. W., et al. (2009). Case History: Chantix (TM)/Champix (TM) (Varenicline Tartrate), a Nicotinic Acetylcholine Receptor Partial Agonist as a Smoking Cessation Aid. Annual Reports in Medicinal Chemistry, 44, 71-101. [Link]

-

Pietrantonio, F., et al. (2015). TAS-102 (Lonsurf) for the Treatment of Metastatic Colorectal Cancer. A Concise Review. Clinical Colorectal Cancer, 14(3), 153-157. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Lumbreras, M. Á., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]

-

El-Kimary, E. I., et al. (2022). Spectroscopic strategies for quantitation of varenicline in pharmaceutical preparations and content uniformity testing. Roya Society Open Science, 9(9), 220739. [Link]

-

Taiho Pharmaceutical. (2019). Taiho Pharmaceutical Obtains Approval of Anticancer Agent TAS-102 (brand name in Japan "Lonsurf®") in China for Treatment of Colorectal Cancer. [Link]

-

Devadoss, T., & Sowmya, V. (2021). Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. ChemistrySelect, 6(15), 3610-3641. [Link]

-

Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh. [Link]

-